molecular formula C23H14ClN3O7 B2922704 N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 888461-21-0

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2922704
CAS No.: 888461-21-0
M. Wt: 479.83
InChI Key: KLYNXISBAQJTQA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H14ClN3O7 and its molecular weight is 479.83. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Analysis

The compound and its derivatives have been studied in electrochemical behaviors, particularly focusing on voltammetry techniques. This research has shown potential for quantitative determination of related compounds, indicating a role in analytical chemistry and material science (Zeybek et al., 2009).

Catalysis in Organic Reactions

Related benzamide compounds have been used in catalytic processes, such as in the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This indicates their utility in facilitating certain organic reactions, contributing to synthetic chemistry (Wang and Widenhoefer, 2004).

Antiproliferative Activity

Certain benzamides have shown potential in antiproliferative activity against cancer cell lines. This suggests their application in cancer research, particularly in the design of new drugs targeting specific receptors like the σ1 receptor (Youssef et al., 2020).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of related benzamide compounds, which is crucial for understanding their physical and chemical properties. This knowledge is vital for applications in materials science and drug design (Saeed et al., 2010).

Photocatalytic Applications

Research has explored the use of similar compounds in photocatalysis, particularly in environmental applications like the degradation of pollutants (Torimoto et al., 1996).

Drug Discovery and Receptor Binding

Benzamides, including similar compounds, have been investigated for their binding affinity to various receptors, suggesting their potential in drug discovery and pharmacological studies (Leopoldo et al., 2002).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-chloro-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O7/c24-16-7-6-13(27(30)31)10-15(16)22(28)26-20-14-3-1-2-4-17(14)34-21(20)23(29)25-12-5-8-18-19(9-12)33-11-32-18/h1-10H,11H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYNXISBAQJTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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